N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide
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Overview
Description
N’-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Corresponding amines and hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
Uniqueness
N’-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the diethylamino group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-3-19(4-2)13-8-7-12(14(20)10-13)11-17-18-16(21)15-6-5-9-22-15/h5-11,20H,3-4H2,1-2H3,(H,18,21)/b17-11+ |
InChI Key |
ZOHSDJUPFBCELP-GZTJUZNOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CO2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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